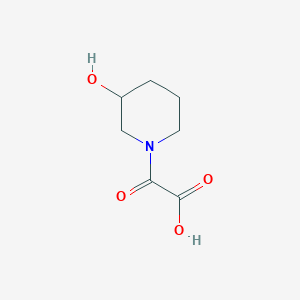
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid, also known as HPOA, is a chemical compound with potential applications in scientific research. This compound is a derivative of piperidine, which is a heterocyclic compound commonly used in organic chemistry. HPOA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid is based on its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitters. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of monoamine oxidase leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of monoamine oxidase and acetylcholinesterase can lead to an increase in the levels of neurotransmitters, which can improve mood, memory, and cognitive function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. Its mechanism of action and physiological effects have been studied in detail, making it a useful tool for drug discovery. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on neurotransmitter levels can be complex and difficult to interpret.
未来方向
There are several future directions for research on 2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid. One direction is to study its effects on other enzymes involved in neurotransmitter regulation. Another direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, future research could focus on improving the solubility of this compound in water, or developing new methods for synthesizing the compound.
合成方法
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid can be synthesized using various methods, including the reaction of piperidine with ethyl oxalyl chloride and hydroxylamine hydrochloride, or the reaction of piperidine with ethyl oxalate and hydroxylamine hydrochloride. The yield of this compound synthesis is typically around 60-70%, and the purity can be increased using recrystallization techniques.
科学研究应用
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. This inhibition can lead to the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5-2-1-3-8(4-5)6(10)7(11)12/h5,9H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMOVIYFUMIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

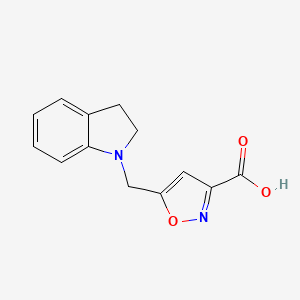
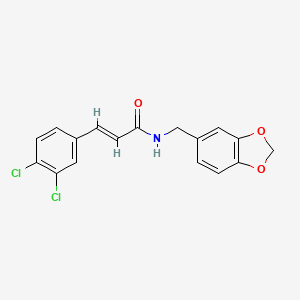
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
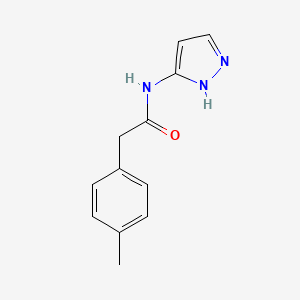

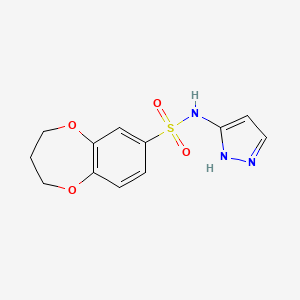
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
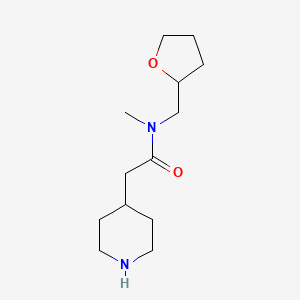
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)